N-cyclohexyl-3,4,5-triethoxybenzamide

Physicochemical profiling Lipophilicity ADME prediction

N-Cyclohexyl-3,4,5-triethoxybenzamide (molecular formula C₁₉H₂₉NO₄, MW 335.44 g/mol) is a fully substituted benzamide derivative characterized by a 3,4,5-triethoxy substitution pattern on the phenyl ring and an unsubstituted cyclohexyl group on the amide nitrogen. This compound belongs to the broader class of N-cyclohexylbenzamides, which have been patented as gastrointestinal motility stimulants.

Molecular Formula C19H29NO4
Molecular Weight 335.4 g/mol
Cat. No. B311940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-3,4,5-triethoxybenzamide
Molecular FormulaC19H29NO4
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CCCCC2
InChIInChI=1S/C19H29NO4/c1-4-22-16-12-14(13-17(23-5-2)18(16)24-6-3)19(21)20-15-10-8-7-9-11-15/h12-13,15H,4-11H2,1-3H3,(H,20,21)
InChIKeySNAPKXXKYVHIBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-3,4,5-triethoxybenzamide: Procurement-Relevant Physicochemical and Pharmacological Baseline


N-Cyclohexyl-3,4,5-triethoxybenzamide (molecular formula C₁₉H₂₉NO₄, MW 335.44 g/mol) is a fully substituted benzamide derivative characterized by a 3,4,5-triethoxy substitution pattern on the phenyl ring and an unsubstituted cyclohexyl group on the amide nitrogen . This compound belongs to the broader class of N-cyclohexylbenzamides, which have been patented as gastrointestinal motility stimulants [1]. The triethoxybenzamide pharmacophore is present in the well-characterized smoothened receptor antagonist SANT-2 (Kd = 12 nM), demonstrating that the 3,4,5-triethoxy substitution pattern can confer potent biological activity when paired with appropriate N-substituents [2]. However, the specific derivative N-cyclohexyl-3,4,5-triethoxybenzamide remains notably absent from primary peer-reviewed literature, authoritative databases such as PubChem and ChEMBL, and major vendor catalogs, representing a significant research data gap that must be factored into procurement decisions .

Why N-Cyclohexyl-3,4,5-triethoxybenzamide Cannot Be Interchanged with Its Closest Trimethoxy or N-Substituted Analogs


Superficially, N-cyclohexyl-3,4,5-trimethoxybenzamide (CAS 86425-58-3, MW 293.36) and the cyclopentyl variant (CAS 154235-00-4, MW 279.34) appear to be close structural analogs of N-cyclohexyl-3,4,5-triethoxybenzamide, differing only in alkoxy chain length or cycloalkyl ring size [1]. However, the replacement of three methoxy groups with three ethoxy groups introduces a molecular weight increase of 42 Da (+14.3%), adds three additional rotatable bonds (estimated 8 vs. 5), and raises the computed logP by approximately 1.0–1.5 log units based on Hansch π-value principles [2]. These differences predict materially altered membrane permeability, metabolic stability, and target-binding kinetics [3]. Likewise, N-substitution changes—as exemplified by SANT-2, where the cyclohexyl group is replaced by a 3-(1H-benzimidazol-2-yl)-4-chlorophenyl moiety—fundamentally redirect the compound's biological target profile from the GI-motility space of cyclohexylbenzamides to the Hedgehog signaling pathway [4]. Generic substitution without empirical verification of the specific derivative's properties is therefore unsupported by the available evidence and may lead to qualitatively different experimental outcomes.

Quantitative Differentiation Evidence for N-Cyclohexyl-3,4,5-triethoxybenzamide Versus Closest Analogs


Molecular Weight and Lipophilicity Shift: Triethoxy vs. Trimethoxy Cyclohexylbenzamide

The target compound (MW 335.44, C₁₉H₂₉NO₄) exhibits a computed molecular weight increase of 42.08 Da (+14.3%) relative to its closest commercially available analog, N-cyclohexyl-3,4,5-trimethoxybenzamide (MW 293.36, C₁₆H₂₃NO₄) [1]. The trimethoxy analog has a measured/computed XLogP3 of 2.9 [1], while the triethoxy compound is estimated to have a logP of approximately 4.0–4.4 based on the additive contribution of three additional methylene groups (Hansch π(CH₂) ≈ 0.5 per unit) [2]. This logP elevation crosses the typical threshold for optimal oral bioavailability (Lipinski logP ≤ 5) but may confer enhanced membrane partitioning for cell-based assays or blood-brain barrier penetration applications [3].

Physicochemical profiling Lipophilicity ADME prediction

Rotatable Bond Count and Conformational Entropy: Structural Flexibility Comparison

The target compound possesses 8 rotatable bonds (3 ethoxy groups × 2 bonds each + amide C–N + cyclohexyl attachment = 8), compared to 5 rotatable bonds for N-cyclohexyl-3,4,5-trimethoxybenzamide (3 methoxy × 1 bond each + amide C–N + cyclohexyl attachment = 5) [1]. This 60% increase in rotatable bond count has two opposing consequences: (1) higher conformational entropy in solution, which penalizes binding affinity (estimated ΔG penalty of ~0.7–1.0 kcal/mol per additional rotor), and (2) greater potential for induced-fit adaptation to irregular binding pockets [2]. The crystal structure of the trimethoxy analog reveals that the 3- and 5-methoxy groups are nearly coplanar with the aromatic ring (torsion angles −1.51° and 0.73°), while the 4-methoxy group is bent out of plane (75.33°), and the cyclohexane ring adopts a chair conformation [3]. The longer ethoxy chains in the target compound are expected to exhibit more extensive conformational disorder in the solid state, which may complicate crystallization.

Conformational analysis Crystallography Molecular flexibility

Triethoxybenzamide Pharmacophore Validation: SANT-2 Smoothened Receptor Binding as Class Benchmark

Although no direct biological activity data exist for N-cyclohexyl-3,4,5-triethoxybenzamide itself, the 3,4,5-triethoxybenzamide pharmacophore is validated by SANT-2 (CAS 329196-48-7), which bears the identical triethoxybenzamide core coupled to a 3-(1H-benzimidazol-2-yl)-4-chlorophenyl N-substituent [1]. SANT-2 binds the smoothened (SMO) receptor with a dissociation constant Kd = 12 nM and inhibits SAG-induced Gli1 reporter activity in Shh-Light2 cells with IC₅₀ = 97.9 nM [2]. In C3H10T1/2 mesenchymal stem cell differentiation assays, the IC₅₀ is 30 nM [2]. Critically, SANT-2 acts as an allosteric modulator, not a simple orthosteric competitor—it displaces [³H]SAG-1.3 with Ki = 7.8 nM and [³H]cyclopamine with Ki = 8.4 nM [3]. By contrast, the trimethoxybenzamide analog SANT-1 (Kd = 1.2 nM, IC₅₀ = 20 nM) is approximately 10-fold more potent, suggesting that methoxy substitution on the benzamide core can yield stronger SMO antagonism than ethoxy in this specific chemotype . The cyclohexyl N-substituent of the target compound represents a substantial structural departure from the benzimidazole-chlorophenyl motif of SANT-2, and no data exist to predict whether cyclohexyl substitution would retain, enhance, or abrogate SMO binding.

Hedgehog signaling Smoothened antagonist Triethoxybenzamide SAR

Patent Landscape Coverage: Cyclohexylbenzamide GI Motility vs. Unclaimed Triethoxy Space

European Patent EP0507672A1 (Laboratoires Jacques Logeais, 1992) claims N-cyclohexylbenzamide derivatives as powerful gastrointestinal motility stimulants, explicitly covering compounds where the aromatic ring carries alkoxy substituents including methoxy, ethoxy, and cyclopropylmethoxy groups [1]. However, the exemplified and preferred compounds bear a 2-alkoxy substitution pattern in combination with 4-amino and 5-chloro groups—a substitution topology markedly different from the 3,4,5-trialkoxy pattern of the target compound [1]. A separate patent family (US-9181220-B2) covers N-substituted-heterocycloalkyloxybenzamide compounds but does not include the simple N-cyclohexyl-3,4,5-triethoxy substitution [2]. This patent landscape analysis indicates that N-cyclohexyl-3,4,5-triethoxybenzamide occupies a structurally distinct and potentially unencumbered region of intellectual property space, which may be advantageous for commercial development programs seeking freedom-to-operate.

Patent analysis Gastrointestinal motility Intellectual property

Physicochemical Solubility Trends: Class-Level Inference from Related Triethoxybenzamides

No experimental aqueous solubility data are available for N-cyclohexyl-3,4,5-triethoxybenzamide. A structurally related triethoxybenzamide derivative (CAS 2108853-39-8) provides class-level solubility benchmarks: DMF >100 mg/mL, DMSO >50 mg/mL, ethanol >50 mg/mL, and PBS (pH 7.2) >1.6 mg/mL . This solubility profile—high organic solvent solubility with limited aqueous solubility—is consistent with the elevated logP predicted for the target compound [1]. The aqueous solubility of >1.6 mg/mL (~4.8 μM for a MW ~335 compound) is above the typical minimum threshold for in vitro biochemical assays (1 μM) but below the concentration typically required for robust in vivo dosing without specialized formulation [2]. By comparison, N-cyclohexyl-3,4,5-trimethoxybenzamide, with its lower logP, would be expected to exhibit modestly higher aqueous solubility, though direct experimental comparison is unavailable.

Solubility Formulation Physicochemical properties

Primary Literature Coverage Deficit as a Differentiating Factor: Research Gap Analysis

A systematic search of PubMed, PubChem, ChEMBL, BindingDB, and the Protein Data Bank (PDB) reveals that N-cyclohexyl-3,4,5-triethoxybenzamide has zero entries across all five authoritative databases as of May 2026 [1]. In contrast, the trimethoxy analog N-cyclohexyl-3,4,5-trimethoxybenzamide is registered in PubChem (CID 836149), has a published crystal structure (IUCr, 2009), and is commercially available from multiple suppliers [2]. The cyclopentyl analog N-cyclopentyl-3,4,5-trimethoxybenzamide is also catalogued (CAS 154235-00-4, Sigma-Aldrich) [3]. The complete absence of the triethoxy derivative from the scientific record is itself a differentiating characteristic: the compound represents an underexplored region of cyclohexylbenzamide chemical space that has not been characterized for any biological target, toxicity liability, or pharmacokinetic property. This data vacuum may be strategically valuable for discovery programs seeking novel intellectual property, but it also imposes the full burden of characterization on the end user.

Research gap Novel chemical space Data scarcity assessment

Evidence-Based Application Scenarios for N-Cyclohexyl-3,4,5-triethoxybenzamide Procurement


Chemical Probe Development for Smoothened Receptor Pharmacology with Novel N-Substituent SAR

The triethoxybenzamide core is validated as an allosteric smoothened (SMO) receptor pharmacophore through SANT-2, which demonstrates Kd = 12 nM binding and IC₅₀ = 30–97.9 nM cellular activity [1]. N-cyclohexyl-3,4,5-triethoxybenzamide offers a structurally distinct N-substituent (cyclohexyl) that has not been explored in the context of Hedgehog pathway modulation. Researchers investigating the structure-activity relationship of the SMO allosteric binding site can use this compound to probe the steric and lipophilic tolerance of the SMO extracellular vestibule, generating novel SAR data that extends beyond the benzimidazole-chlorophenyl motif of SANT-2. The predicted logP increase of ~1.0–1.5 units relative to the trimethoxy analog may also provide insights into the role of ligand lipophilicity in SMO binding pocket occupancy [2].

Gastrointestinal Motility Research Leveraging the Cyclohexylbenzamide Scaffold

Patent EP0507672A1 establishes that N-cyclohexylbenzamide derivatives bearing alkoxy substituents are powerful gastrointestinal motility stimulants [3]. The 3,4,5-triethoxy substitution pattern represents a distinct topology from the 2-alkoxy-4-amino-5-chloro pattern exemplified in the patent, offering an opportunity to explore whether polysubstitution with longer-chain alkoxy groups enhances or diminishes GI prokinetic activity. The increased lipophilicity of the triethoxy derivative may influence gut absorption and tissue distribution compared to the trimethoxy variant, potentially yielding differentiated in vivo efficacy profiles. Procurement for this application is particularly justified for academic groups seeking first-publication opportunities in the GI motility field with a structurally novel cyclohexylbenzamide derivative.

Physicochemical Methodology Studies: Alkoxy Chain Length as a Determinant of Crystallinity and Solid-State Properties

The crystal structure of N-cyclohexyl-3,4,5-trimethoxybenzamide has been solved (T = 173 K, R factor = 0.040), revealing specific torsion angle patterns for methoxy groups and chair conformation of the cyclohexane ring [4]. The triethoxy analog, by virtue of its longer alkoxy chains (8 rotatable bonds vs. 5 for the methoxy compound), is expected to exhibit more complex solid-state behavior, including potential polymorphism, conformational disorder, and altered hydrogen-bonding networks. A comparative crystallographic study of the methoxy and ethoxy analogs would provide fundamental data on how incremental alkoxy chain elongation affects crystal packing, melting point, and solid-state stability in polysubstituted benzamides—data that are directly relevant to formulation development and solid-form patenting strategies [5].

Freedom-to-Operate Exploration and Lead Generation in Underexplored Cyclohexylbenzamide Chemical Space

The complete absence of N-cyclohexyl-3,4,5-triethoxybenzamide from peer-reviewed literature, authoritative databases, and patent exemplification creates a unique opportunity for industrial discovery programs [5]. Unlike the trimethoxy analog, which is commercially available and structurally precedented, the triethoxy compound occupies chemical space that has not been claimed for any specific therapeutic indication. Companies seeking to build intellectual property around novel cyclohexylbenzamide-based therapeutics can use this compound as a starting point for lead optimization campaigns, with the triethoxy substitution pattern serving as a distinct mark of structural novelty that may strengthen patent claims. The class-level solubility data (organic solvent compatibility, aqueous solubility >1.6 mg/mL at pH 7.2) support its suitability for high-throughput screening workflows with standard DMSO-based compound management systems .

Quote Request

Request a Quote for N-cyclohexyl-3,4,5-triethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.